

LP-922761 Hydrate: A Technical Overview for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	LP-922761 hydrate	
Cat. No.:	B11933037	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other extracellular molecules. Due to its role in various signaling pathways, AAK1 has emerged as a promising therapeutic target for several conditions, including neuropathic pain. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **LP-922761 hydrate**, with a focus on its mechanism of action and relevant experimental methodologies. While a hydrated form of LP-922761 is commercially available, specific structural and physicochemical data for the hydrate are limited; therefore, this document primarily relies on data available for the anhydrous compound, with the understanding that the core biological activity remains consistent.[1]

Chemical Structure and Properties

LP-922761 is chemically identified as Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester. The table below summarizes its key chemical and physical properties.



Property	Value
IUPAC Name	Carbamic acid, N-[2-[[3-[4- (aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin- 6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester
CAS Number	1454808-95-7
Molecular Formula	C21H26N6O3
Molecular Weight	410.47 g/mol
Appearance	Off-white to gray solid

Biological Activity and Pharmacokinetics

LP-922761 is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-inducible protein kinase (BIKE).[1][2] Its selectivity profile indicates minimal activity against other kinases such as cyclin G-associated kinase (GAK), as well as opioid, adrenergic α 2, or GABAa receptors.[1][2] A critical characteristic of LP-922761 is its significant peripheral restriction, which is attributed to its likely role as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.

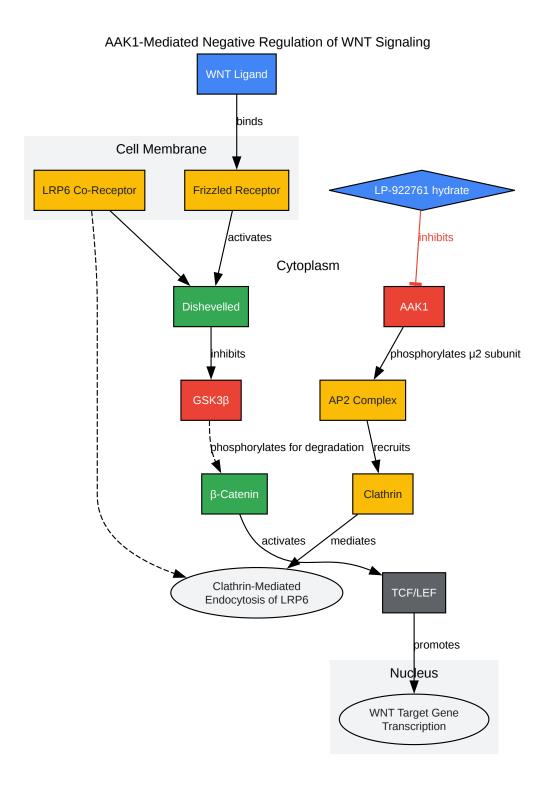
Parameter	Value
AAK1 IC50 (enzyme assay)	4.8 nM[1][2]
AAK1 IC50 (cell assay)	7.6 nM[1][2]
BIKE IC50	24 nM[1][2]
In Vivo Brain/Plasma Ratio (Mouse)	0.007

Signaling Pathway: AAK1 in WNT Signaling

AAK1 has been identified as a negative regulator of the WNT signaling pathway.[3][4] It facilitates the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its removal from the cell surface and subsequent attenuation of the downstream signal.[3][4] By



inhibiting AAK1, LP-922761 is presumed to prevent the internalization of LRP6, thereby enhancing WNT signaling.





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Caption: AAK1's role in the WNT signaling pathway.

Experimental Protocols

While specific experimental protocols for the synthesis of **LP-922761 hydrate** are not publicly available, the following methodologies are relevant for studying its biological activity.

In Vitro AAK1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LP-922761 against AAK1 kinase activity.

Methodology:

- Recombinant human AAK1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP (radiolabeled or non-radiolabeled).
- LP-922761 hydrate is added to the reaction mixture at varying concentrations.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through methods such as:
 - Radiometric assay: Using [γ -³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
- The percentage of inhibition at each concentration of LP-922761 is calculated relative to a control with no inhibitor.
- The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.



Cellular AAK1 Inhibition Assay (NanoBRET™)

Objective: To measure the ability of LP-922761 to engage with AAK1 within a cellular context.

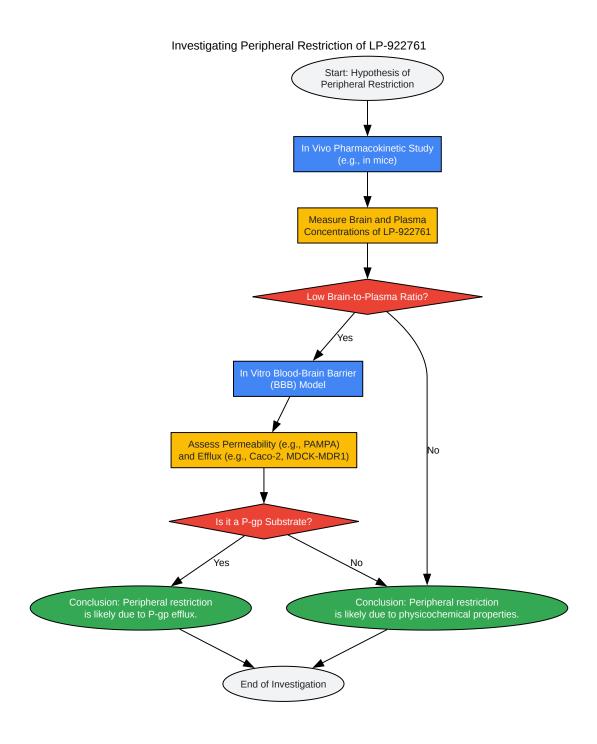
Methodology:

- Cells (e.g., HEK293) are transiently transfected with a plasmid encoding AAK1 fused to a NanoLuc® luciferase.
- The transfected cells are seeded into multi-well plates.
- Cells are treated with varying concentrations of **LP-922761 hydrate**.
- A fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of AAK1 is added to the cells.
- After an incubation period, the NanoBRET™ substrate is added.
- The donor (NanoLuc®) and acceptor (tracer) emission signals are measured using a luminometer.
- The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated.
- The IC₅₀ value, representing the concentration of LP-922761 that displaces 50% of the tracer, is determined.

Logical Workflow for Investigating LP-922761's Peripheral Restriction

The following diagram illustrates a logical workflow to investigate the mechanisms behind the peripheral restriction of LP-922761.





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